molecular formula C10H11NO2 B14803542 5-Cyclopropoxy-4-methylnicotinaldehyde

5-Cyclopropoxy-4-methylnicotinaldehyde

Cat. No.: B14803542
M. Wt: 177.20 g/mol
InChI Key: UQIZUPONXHRBAM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methylnicotinaldehyde: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and a methyl group at the 4-position of the nicotinaldehyde ring. This compound is primarily used in research and development settings and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The cyclopropoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 5-Methylnicotinaldehyde
  • 5-Bromonicotinaldehyde
  • 4-Methylnicotinaldehyde
  • 5-O-Methylnicotinaldehyde

Comparison: Compared to other nicotinaldehyde derivatives, 5-Cyclopropoxy-4-methylnicotinaldehyde is unique due to the presence of the cyclopropoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-8(6-12)4-11-5-10(7)13-9-2-3-9/h4-6,9H,2-3H2,1H3

InChI Key

UQIZUPONXHRBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

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